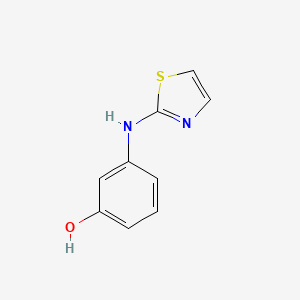

3-(Thiazol-2-ylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-ylamino)phenol |

InChI |

InChI=1S/C9H8N2OS/c12-8-3-1-2-7(6-8)11-9-10-4-5-13-9/h1-6,12H,(H,10,11) |

InChI Key |

DYQGNOKSXBSQDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Thiazolylaminophenol Derivatives

Conventional Synthetic Routes to N-Arylated Thiazoles and Phenol (B47542) Linkages

Traditional methods for the synthesis of N-arylated thiazoles, including those bearing a phenol moiety, have relied on robust and well-established chemical transformations. These routes often involve the step-wise construction of the thiazole (B1198619) ring followed by the introduction of the aminophenol group, or the use of a pre-functionalized aminophenol in the thiazole-forming reaction.

Multi-component Reactions (MCRs) for Thiazole Annulation

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like thiazole derivatives in a single step from three or more starting materials, thereby minimizing waste and saving time. The Hantzsch thiazole synthesis, a cornerstone in this field, involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.net This method can be adapted to a one-pot, three-component approach. For instance, the reaction of a ketone, a halogenating agent (like iodine or N-bromosuccinimide), and a thiourea derivative can directly yield the 2-aminothiazole (B372263) core. nih.gov

In the context of 3-(Thiazol-2-ylamino)phenol, a potential MCR could involve 3-aminophenol (B1664112) as the starting amine, which would first be converted to the corresponding N-(3-hydroxyphenyl)thiourea. This thiourea derivative can then react with an appropriate α-haloketone in a Hantzsch-type condensation to form the target N-arylated aminothiazole. While direct three-component reactions involving an amine, an aldehyde, and a sulfur source are known for thiazole synthesis, their application to aminophenols specifically requires careful optimization to avoid side reactions involving the hydroxyl group. nih.gov

A notable example of a three-component reaction for a related structure involves the catalyst- and solvent-free synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols via a Mannich reaction of 2-aminothiazoles, aldehydes, and 2-naphthol (B1666908). scilit.com This suggests the feasibility of a similar reaction with 3-hydroxybenzaldehyde (B18108).

| MCR for Thiazole Derivatives | Reactants | Conditions | Yield | Reference |

| Hantzsch Synthesis | α-Haloketone, Thiourea | Various solvents, heat | Good to excellent | |

| One-pot Hantzsch | Ketone, Iodine, Thiourea | Microwave irradiation | High | nih.gov |

| Chemoenzymatic MCR | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate | Trypsin, 45 °C | Up to 94% | nih.gov |

Condensation-Reduction Sequences for Amine Linkage Formation

An alternative approach to forming the N-aryl linkage is through a condensation-reduction sequence. This typically involves the condensation of 2-aminothiazole with 3-hydroxybenzaldehyde to form an intermediate Schiff base (imine). Subsequent reduction of the imine bond yields the desired this compound.

The initial condensation is often acid- or base-catalyzed and may require removal of water to drive the reaction to completion. The reduction of the resulting imine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its mildness and selectivity. harvard.edu A more controlled reduction can be achieved with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective for reductive amination reactions. harvard.edumasterorganicchemistry.com This two-step process allows for the formation of the C-N bond connecting the thiazole and phenol rings.

A related one-pot, three-component Mannich reaction has been reported for the synthesis of 4-[bis(thiazol-2-ylamino)methyl]phenol, where 2-aminothiazole reacts with 4-hydroxybenzaldehyde. thieme-connect.com This demonstrates the reactivity of aminothiazoles and hydroxybenzaldehydes in forming C-N bonds under mild conditions.

| Reductive Amination Conditions | Reducing Agent | Solvent | Key Features | Reference |

| Standard | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, cost-effective | harvard.edu |

| Selective | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | High selectivity for imines, tolerates various functional groups | harvard.edu |

| Catalytic | H₂, Metal Catalyst (e.g., Pd/C) | Various | "Green" approach, requires specialized equipment | rsc.org |

Strategic Modifications of Existing Thiazole Scaffolds

The synthesis of this compound can also be achieved by modifying a pre-existing thiazole ring. This approach is particularly useful for creating a library of derivatives for structure-activity relationship (SAR) studies. A key strategy in this regard is the palladium-catalyzed Buchwald-Hartwig amination. nih.gov This cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine.

In this context, 2-bromothiazole (B21250) or 2-chlorothiazole (B1198822) can be coupled with 3-aminophenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, P(o-tolyl)₃), and a base. core.ac.uknih.gov The choice of ligand is crucial for the efficiency of the reaction, especially with historically challenging substrates like 2-aminoazoles. nih.gov Recent advancements have led to catalyst systems that are more efficient and allow for the coupling of a broader range of substrates under milder conditions. nih.gov

Another strategic modification involves the functionalization of a 2-aminothiazole core. For example, a 2-aminothiazole can be acylated or sulfonylated at the amino group, followed by further modifications on the aryl ring if it is already attached. nih.gov

| Buchwald-Hartwig Amination | Aryl Halide | Amine | Catalyst/Ligand | Conditions | Yield | Reference |

| Aryl Bromides | 2-Aminothiazole | 4-Bromotoluene | Pd₂(dba)₃ / L1 | 90 °C, molecular sieves | 85% | nih.gov |

| Aryl Triflates | 2-Aminothiazole | 4-Triflyloxyacetophenone | Pd₂(dba)₃ / L1 + AcOH | 110 °C | 91% | nih.gov |

| Heteroaryl Chlorides | Alkylamines | 2-Chlorobenzothiazole | Pd(O₂CCF₃)₂ / P(o-tolyl)₃ | 120 °C | Good | core.ac.uk |

| *L1 = A specific phosphine ligand developed for this reaction. |

Sustainable and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalyst-Free and Environmentally Benign Reaction Conditions

The development of catalyst-free reactions is a significant goal in green chemistry as it simplifies purification processes and reduces reliance on often toxic and expensive metal catalysts. One-pot, three-component reactions under solvent-free conditions have been reported for the synthesis of related compounds. For example, the synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols has been achieved by heating a mixture of 2-aminothiazole, an aldehyde, and 2-naphthol without any catalyst. scilit.com

A catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates has also been developed. nih.govresearchgate.net These methods, which often proceed in high yields with simple work-up procedures, represent a significant advancement in the sustainable synthesis of thiazole derivatives. The use of water as a solvent is another key aspect of green chemistry, and some multi-component reactions for thiazole synthesis have been successfully performed in aqueous media. medmedchem.com

| Catalyst-Free Thiazole Synthesis | Reactants | Conditions | Yield | Reference |

| Mannich Reaction | 2-Aminothiazole, Aldehyde, 2-Naphthol | Solvent-free, heat | Good | scilit.com |

| From Nitroepoxides | Nitroepoxide, Amine, Isothiocyanate | THF, 10-15 °C | High to excellent | nih.govresearchgate.net |

| In Ionic Liquid | Phenacyl halide, Thiourea | N-methyl pyridinium (B92312) tosylate, 110 °C | High |

Microwave-Assisted Synthesis and Ultrasound-Promoted Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. jusst.orgresearchgate.netorganic-chemistry.org The Hantzsch thiazole synthesis, for example, can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using green solvents like water. nih.govrjpbcs.comnih.gov This technique has been successfully applied to the synthesis of a wide variety of 2-aminothiazole derivatives. jusst.orgresearchgate.net

Ultrasound has also been utilized as a green energy source for promoting chemical reactions. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. Ultrasound-assisted synthesis has been successfully employed for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, offering a greener alternative to conventional heating methods. mdpi.comnih.gov This methodology often results in shorter reaction times and high yields under mild conditions. jmchemsci.com

| Green Synthetic Method | Reaction Type | Key Advantages | Example Yield | Reference |

| Microwave-Assisted | Hantzsch Synthesis | Rapid reaction times, high yields, solvent-free options | High | nih.govrjpbcs.comnih.gov |

| N-Arylation | Reduced reaction times, improved efficiency | Good | core.ac.uk | |

| Ultrasound-Promoted | Hantzsch Synthesis | Shorter reaction times, high yields, mild conditions | 79-90% | mdpi.comnih.gov |

| Thiazole Derivatives | Environmentally friendly, efficient | Good | jmchemsci.com |

Utilization of Reusable Catalysts and Green Solvents

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact. bepls.com This involves the use of reusable catalysts, green solvents, and energy-efficient techniques like microwave and ultrasonic irradiation. bepls.comwisdomlib.org

Reusable heterogeneous catalysts offer significant advantages by simplifying product purification and reducing chemical waste. For the synthesis of thiazole scaffolds, several types of reusable catalysts have been effectively employed. For instance, silica-supported tungstosilisic acid has been used in one-pot, multi-component procedures to produce Hantzsch thiazole derivatives in high yields. bepls.comnih.gov This catalyst is easily recoverable through simple filtration and can be reused in subsequent reactions. nih.gov Another innovative approach involves the use of magnetic nanoparticles, such as NiFe2O4, which facilitate easy separation from the reaction mixture using an external magnet. acs.org Furthermore, biocompatible and recyclable catalysts derived from natural polymers, like chitosan (B1678972), have been developed. Cross-linked chitosan hydrogels, including pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) and terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), have proven to be effective, robust, and reusable biocatalysts for thiazole synthesis, often in conjunction with ultrasonic irradiation to enhance reaction rates. mdpi.comnih.gov

The choice of solvent is another critical aspect of green synthetic strategies. Traditional volatile organic solvents are often being replaced with more benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bepls.commdpi.com Polyethylene glycol (PEG) and ionic liquids have also emerged as effective and recyclable reaction media for thiazole synthesis. bepls.commdpi.com These solvents can often enhance reaction rates and simplify product isolation. bepls.com

Energy-efficient methods such as ultrasonic and microwave irradiation are also being adopted to accelerate reaction times and improve yields. nih.govtandfonline.com Ultrasound-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes while producing high yields. wisdomlib.orgtandfonline.com Microwave-assisted protocols have been successfully used in the multicomponent synthesis of novel thiazolyl-pyridazinediones, demonstrating the power of this technique to drive reactions to completion rapidly and efficiently. nih.gov

| Catalyst/Method | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Silica Supported Tungstosilisic Acid | Ethanol | Conventional Heating / Ultrasound | Reusable, inexpensive, high yield | bepls.comnih.gov |

| NiFe2O4 Nanoparticles | Ethanol:Water (1:1) | Conventional Heating | Magnetically separable, reusable | acs.org |

| Chitosan Hydrogel Biocatalyst (PIBTU-CS, TCsSB) | Ethanol | Ultrasound | Eco-friendly, reusable, mild conditions, high yield | mdpi.comnih.gov |

| Catalyst-Free | Water / PEG-400 | Microwave / Conventional Heating | Avoids catalyst contamination, simple protocol | bepls.com |

Novel Synthetic Routes for Bis-Thiazole and Hybrid Phenolic Derivatives

The development of novel molecular structures with enhanced biological or material properties is a primary goal of synthetic chemistry. In the context of thiazolylaminophenols, research has focused on creating bis-thiazole and hybrid phenolic derivatives.

Bis-Thiazole Derivatives: These molecules contain two thiazole rings within a single structure. Synthetic strategies often begin with the preparation of a bis-thiosemicarbazone precursor. researchgate.netresearchgate.net For instance, a phenol derivative containing two aldehyde groups, such as 2,6-diformylphenol, can be condensed with thiosemicarbazide (B42300) to form a bis-thiosemicarbazone. researchgate.net This intermediate then undergoes a double heterocyclization reaction with reagents like α-halocarbonyl compounds (e.g., phenacyl bromides) or hydrazonoyl chlorides to yield the target bis-thiazole derivative. researchgate.netresearchgate.netnih.govfrontiersin.org This modular approach allows for the incorporation of a central phenolic core, linking two thiazole moieties.

Hybrid Phenolic Derivatives: The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced properties. mdpi.com This strategy has been applied to create novel derivatives of phenolic thiazoles. The synthesis of these hybrids typically involves the reaction of a pre-formed phenolic thiazole with another biologically active moiety. For example, a catechol hydrazinyl-thiazole has been developed by combining a 3',4'-dihydroxyphenyl group with a 2-hydrazinyl-4-methyl-thiazole moiety through a hydrazone linker, resulting in a molecule with significant antioxidant capabilities. mdpi.com Other approaches involve synthesizing thiazole derivatives that incorporate additional phenolic fragments, leading to polyphenolic structures with enhanced biological activities. nih.gov The Hantzsch thiazole synthesis remains a foundational method, where a thiourea or thioamide precursor is reacted with an appropriate α-haloketone to construct the core thiazole ring, which can then be further functionalized to create the desired hybrid structure. nih.gov

| Derivative Type | Key Precursor | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|---|

| Bis-Thiazole | Bis-thiosemicarbazone (from 2,6-diformylphenol) | Double Heterocyclization with α-haloketones | Phenolic core linking two thiazole rings | researchgate.netresearchgate.net |

| Bis-Thiazole | Bis-thiosemicarbazone | Reaction with hydrazonoyl chlorides | Molecule with two thiazole rings | nih.govfrontiersin.org |

| Hybrid Phenolic | Phenolic aldehyde/ketone, thiosemicarbazide | Condensation and cyclization | Catechol hydrazinyl-thiazole | mdpi.com |

| Hybrid Polyphenolic | Thiazole ring with a reactive site | Coupling with a second phenolic fragment | Thiazole core with multiple phenolic groups | nih.gov |

Advanced Spectroscopic Characterization Techniques for Thiazolylaminophenol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(Thiazol-2-ylamino)phenol, both ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The protons on the thiazole (B1198619) ring typically appear in the aromatic region, with the proton at the 5-position (H-5') showing a signal around 6.5-6.7 ppm and the proton at the 4-position (H-4') appearing slightly downfield at approximately 6.9-7.1 ppm, both as doublets due to coupling with each other. chemicalbook.com The protons of the phenol (B47542) ring would present a more complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton ortho to the hydroxyl group (H-2) would likely be a triplet around 6.7-6.9 ppm, while the proton para to the hydroxyl group (H-4) would be a multiplet around 7.1-7.3 ppm. The protons at the 5 and 6 positions would also show distinct multiplets in the aromatic region. The labile protons of the amino (-NH) and hydroxyl (-OH) groups would appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature. The -NH proton might be observed in the range of 8.0-9.5 ppm, while the phenolic -OH proton could appear between 5.0 and 9.0 ppm. mdpi.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon of the thiazole ring attached to the sulfur and nitrogen atoms (C-2') is expected to be the most downfield, appearing around 168-170 ppm. asianpubs.org The other thiazole carbons, C-4' and C-5', would resonate at approximately 138-140 ppm and 100-102 ppm, respectively. asianpubs.org For the phenol ring, the carbon bearing the hydroxyl group (C-3) would be found around 155-158 ppm, and the carbon attached to the amino group (C-1) would be in the 140-145 ppm range. The remaining aromatic carbons would appear in the typical range of 105-130 ppm. docbrown.info

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenol H-2 | 6.7 - 6.9 (t) | 105 - 108 |

| Phenol H-4 | 7.1 - 7.3 (m) | 130 - 132 |

| Phenol H-5 | 6.6 - 6.8 (m) | 110 - 113 |

| Phenol H-6 | 7.0 - 7.2 (m) | 115 - 118 |

| Thiazole H-4' | 6.9 - 7.1 (d) | 138 - 140 |

| Thiazole H-5' | 6.5 - 6.7 (d) | 100 - 102 |

| -NH | 8.0 - 9.5 (br s) | N/A |

| -OH | 5.0 - 9.0 (br s) | N/A |

| Phenol C-1 | N/A | 140 - 145 |

| Phenol C-3 | N/A | 155 - 158 |

| Thiazole C-2' | N/A | 168 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₈N₂OS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecule's monoisotopic mass. Upon electron impact ionization, the molecular ion becomes energetically unstable and undergoes fragmentation, providing valuable structural information. chemguide.co.uk Key fragmentation pathways for this molecule would likely involve:

α-cleavage: Cleavage of the C-N bond between the phenol and thiazole rings is a probable fragmentation pathway. wikipedia.org This could result in ions corresponding to the aminophenol radical cation ([C₆H₆NO]⁺) and the thiazole radical, or the thiazolylamino cation ([C₃H₃N₂S]⁺) and the phenol radical. The mass spectra of aminophenols often show prominent peaks at m/z 80 and a molecular ion peak at m/z 109. future4200.com

Ring Fragmentation: Both the thiazole and phenol rings can undergo characteristic fragmentation. The thiazole ring may lose molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS). researchgate.net The phenol ring typically loses a carbon monoxide (CO) molecule to form a cyclopentadienyl (B1206354) cation. docbrown.info

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 192 | Molecular Ion [M]⁺ | [C₉H₈N₂OS]⁺ |

| 109 | 3-Aminophenol (B1664112) fragment | [C₆H₅NO]⁺ |

| 84 | Thiazol-2-amine fragment | [C₃H₄N₂S]⁺ |

| 81 | Phenol fragment after CO loss | [C₅H₅]⁺ |

| 65 | Phenoxy fragment | [C₆H₅O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and is used to determine the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3550 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding. The N-H stretching of the secondary amine would appear as a sharp to medium band around 3300-3500 cm⁻¹. ucla.edu Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. tu.edu.iq The spectrum would also feature characteristic absorptions for the aromatic C=C stretching vibrations of both rings in the 1400-1600 cm⁻¹ region. The C=N stretching of the thiazole ring would likely appear around 1610-1640 cm⁻¹. rsc.org Furthermore, a strong C-O stretching band for the phenol would be visible in the 1200-1300 cm⁻¹ range. orgchemboulder.com

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550 - 3200 | O-H Stretch | Phenol | Strong, Broad |

| 3500 - 3300 | N-H Stretch | Secondary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1640 - 1610 | C=N Stretch | Thiazole | Medium |

| 1600 - 1400 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1300 - 1200 | C-O Stretch | Phenol | Strong |

| 860 - 680 | C-H Bending | Aromatic (out-of-plane) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The spectrum of this compound is expected to show absorption maxima (λmax) in the UV region due to π→π* transitions within the conjugated systems of the phenol and thiazole rings. Phenol itself typically shows an absorption maximum around 270-275 nm. docbrown.inforesearchgate.netnist.gov The presence of the aminothiazole substituent, which extends the conjugation, would likely cause a bathochromic (red) shift to a longer wavelength, possibly in the 280-320 nm range. The exact position and intensity of the absorption bands would be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Interactive Table: Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C=C). |

| Bond Angles | Angles between three connected atoms (e.g., C-N-C, C-O-H). |

| Torsion Angles | Dihedral angles describing rotation around bonds. |

| Hydrogen Bonding | Identification of intra- and intermolecular H-bonds. |

| Crystal Packing | Arrangement of molecules within the crystal lattice. |

In Vitro Biological Activity and Mechanistic Elucidation of Thiazolylaminophenol Analogs

Enzyme Inhibition Studies and Kinetic Analysis

The interaction of thiazolylaminophenol analogs with various enzymes has been a subject of significant research, revealing a spectrum of inhibitory activities. These studies are crucial for elucidating the mechanisms of action and for the rational design of more potent and selective agents.

Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a prominent target for the development of inhibitors to treat hyperpigmentary disorders. Thiazolyl resorcinols, which are structurally analogous to thiazolylaminophenols, have been identified as potent and selective inhibitors of human tyrosinase. nih.gov The inhibitory activity is critically dependent on the integrity of both the resorcinol (B1680541) and thiazole (B1198619) rings. nih.gov

Kinetic analyses of related aminophenol derivatives have shown that they can suppress tyrosinase activity through various mechanisms. For instance, some p-aminophenol derivatives have been found to act as non-competitive inhibitors of tyrosinase for both its monophenolase and diphenolase activities. nih.gov This suggests that these compounds bind to a site on the enzyme that is distinct from the active site, thereby reducing its catalytic efficiency without preventing substrate binding. The inhibition constants (Ki) for such compounds are determined through Lineweaver-Burk kinetic analysis. nih.gov

The structure-activity relationship studies on thiazolyl resorcinols have indicated that substituents on the 2-amino group of the thiazole ring can modulate the inhibitory potency, with their size and polarity playing a significant role. nih.gov Molecular docking simulations have corroborated these experimental findings, providing a rationale for the observed structure-activity relationships and suggesting that a specific interaction between the thiazole sulfur and a conserved asparagine residue may contribute to the superior inhibitory activity. nih.gov While direct kinetic data for 3-(Thiazol-2-ylamino)phenol is not extensively available, the data from analogous compounds provide a strong basis for its potential as a tyrosinase inhibitor.

| Compound Class | Enzyme Target | Inhibition Type | Key Structural Features for Activity |

|---|---|---|---|

| Thiazolyl Resorcinols | Human Tyrosinase | Potent and Selective Inhibition | Intact resorcinol and thiazole rings |

| p-Aminophenol Derivatives | Mushroom Tyrosinase | Non-competitive | Aminophenol core structure |

Lipoxygenases (LOs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. The selective inhibition of LO isoforms is a key strategy for the development of anti-inflammatory drugs. A notable example of a thiazolylaminophenol analog with potent and selective LO inhibitory activity is 4-[4-(4-fluoro-phenyl)-thiazol-2-ylamino]-2,6-dimethyl-phenol (KR-33749). This compound was identified as a potent inhibitor of 5-lipoxygenase (5-LO) with an IC50 value of 70.5 ± 6.0 nmol/l. nih.gov

Crucially, KR-33749 exhibited remarkable selectivity for 5-LO, with over 1,000-fold selectivity against 12-LO and 15-LO. nih.gov This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects. The inhibition of 5-LO by this class of compounds has been shown to correlate with the inhibition of leukotriene B4 (LTB4) production in cellular assays. nih.gov Mechanistic studies suggest that aminothiazole-based inhibitors can act as a novel type of 5-LO inhibitor with unique characteristics, although some parent compounds with unsubstituted aminophenols have shown reactivity towards thiol groups on the enzyme. nih.gov

| Compound | 5-LO IC50 (nmol/l) | Selectivity (over 12-LO and 15-LO) |

|---|---|---|

| 4-[4-(4-fluoro-phenyl)-thiazol-2-ylamino]-2,6-dimethyl-phenol (KR-33749) | 70.5 ± 6.0 | >1,000-fold |

Deoxyribonuclease I (DNase I) is an endonuclease that cleaves DNA and has been implicated in various pathological conditions. While there is no direct evidence for the inhibition of DNase I by this compound, studies on other phenolic compounds suggest a potential for this class of molecules to interact with and modulate the activity of DNases. Phenolic compounds have been shown to possess both DNA-breaking and DNA-protecting activities in vitro, depending on their structure and the experimental conditions. nih.govresearchgate.net The ability of some phenolics to chelate metal ions, which are often cofactors for DNases, could be one mechanism of inhibition. nih.gov However, without specific studies on thiazolylaminophenol analogs, any discussion on their DNase I inhibitory activity remains speculative.

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminothiazole scaffold has been identified as a privileged structure in the design of kinase inhibitors.

Aurora A Kinase: Aurora A is a serine/threonine kinase that is essential for mitotic progression. While several Aurora A inhibitors have been developed, there is no specific data on the direct inhibition of Aurora A by this compound. However, various heterocyclic compounds, including those with structures that could be conceptually related, have been investigated as Aurora kinase inhibitors. nih.govnih.govresearchgate.netdntb.gov.ua The development of potent anticancer agents has included the design of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, which share some structural similarities with the broader class of aminothiazoles. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule. The aminothiazole moiety has been successfully incorporated into potent inhibitors of SphK. nih.gov For example, combining features of known SphK1 inhibitors has led to the development of aminothiazole-based guanidine (B92328) compounds that act as dual SphK1/2 inhibitors or selective SphK2 inhibitors. nih.gov One of the most extensively studied nolipidic small molecule SphK inhibitors is SKI-II, which is 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole, a compound that is structurally very similar to this compound. spandidos-publications.com SKI-II is a dual inhibitor of SphK1 and SphK2, with a preference for SphK2. spandidos-publications.com This suggests that the thiazolylaminophenol scaffold is a promising starting point for the development of SphK inhibitors.

| Compound Class/Example | Kinase Target | Activity |

|---|---|---|

| Aminothiazole-based guanidines | SphK1/SphK2 | Dual or selective inhibition |

| SKI-II (2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) | SphK1/SphK2 | Dual inhibitor, favors SphK2 |

The thiazole ring is a versatile scaffold found in numerous biologically active compounds, suggesting that thiazolylaminophenol analogs may interact with a broader range of enzyme targets. For instance, various thiazole derivatives have been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are relevant to the management of diabetes. mdpi.com While specific data for this compound is not available, the general propensity for phenolic and thiazole-containing compounds to inhibit these enzymes suggests a potential avenue for future research.

Antimicrobial Activity Profiling against Pathogenic Strains

The rise of antimicrobial resistance has necessitated the search for new chemical entities with potent activity against pathogenic bacteria and fungi. The 2-aminothiazole (B372263) scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.govmdpi.commdpi.comnanobioletters.comnih.govbiointerfaceresearch.comjchemrev.comresearchgate.net

Numerous studies have demonstrated the broad-spectrum antibacterial and antifungal activities of 2-aminothiazole derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

For example, various synthesized 2-aminothiazole derivatives have been tested against a panel of microorganisms including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. nanobioletters.com The MIC values for these compounds can vary significantly depending on the specific substitutions on the thiazole and phenyl rings, highlighting the importance of structure-activity relationship studies in optimizing antimicrobial potency. Some derivatives have shown promising activity, with MIC values in the low microgram per milliliter range. jchemrev.com

| Pathogenic Strain | Compound Class | Reported Activity (MIC, µg/mL) |

|---|---|---|

| Bacillus subtilis (Gram-positive) | 2-Aminothiazole derivatives | Variable, some with significant activity |

| Staphylococcus aureus (Gram-positive) | 2-Aminothiazole derivatives | Variable, some with significant activity |

| Escherichia coli (Gram-negative) | 2-Aminothiazole derivatives | Variable, some with significant activity |

| Candida albicans (Fungus) | 2-Aminothiazole derivatives | Variable, some with significant activity |

| Aspergillus niger (Fungus) | 2-Aminothiazole derivatives | Variable, some with significant activity |

Note: The reported MIC values are generally a range and depend on the specific analog being tested.

The mechanism of antimicrobial action for thiazole derivatives is thought to involve the disruption of essential cellular processes. For instance, some have been suggested to act as DNA gyrase inhibitors. jchemrev.com The lipophilicity and electronic properties of the substituents play a crucial role in their ability to penetrate microbial cell walls and interact with their intracellular targets.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (MIC, MBC)

Thiazolylaminophenol analogs have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.

Research into various thiazole derivatives has shown a spectrum of activity. For instance, certain thiazolin-4-one derivatives have exhibited superior MIC values against Staphylococcus aureus when compared to the fluoroquinolone antibiotic moxifloxacin. In one study, specific N-(thiazol-2-yl)benzenesulfonamide derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with one analog recording a low MIC of 3.9 μg/mL against S. aureus.

Furthermore, thiazole-quinolinium derivatives have been identified as potent bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, as well as against some Gram-negative organisms. Conversely, some studies have found certain thiazole derivatives to be moderately effective against Gram-positive strains while showing limited to no activity against Gram-negative bacteria, highlighting the importance of the specific molecular structure in determining the antibacterial spectrum.

Table 1: In Vitro Antibacterial Activity of Thiazolylaminophenol Analogs

| Compound Type | Bacterium | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Thiazolin-4-one derivatives | Staphylococcus aureus | Better than Moxifloxacin | Not Reported |

| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | 3.9 | Not Reported |

| Thiazole-quinolinium derivatives | MRSA | Potent Activity | Potent Activity |

| Thiazole-thiadiazole derivatives | E. coli | 250 | 500 |

| Thiazole-thiadiazole derivatives | S. aureus | 250 | 250 |

Antifungal Potency and Minimum Fungicidal Concentration (MFC)

In addition to their antibacterial properties, thiazolylaminophenol analogs have been investigated for their antifungal potential. The key metrics for evaluating antifungal activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an antifungal agent that kills a particular fungus.

Studies have shown that phenolic thiazoles, in particular, exhibit activity against fungal pathogens such as Candida albicans. For example, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated significant potency against clinical isolates of C. albicans, with MIC values reported to be as low as 0.008 µg/mL and MFC values starting from 0.015 µg/mL.

Other research focusing on 4-phenyl-1,3-thiazole derivatives has also confirmed their activity against various Candida species. The structural features of these analogs play a critical role in their antifungal efficacy, with different substitutions on the thiazole and phenol (B47542) rings leading to varied levels of potency.

**Table 2: In Vitro Antifungal Activity of Thiazolylaminophenol Analogs against *Candida albicans***

| Compound Type | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008 - 7.81 | 0.015 - 31.25 |

| 4-phenyl-1,3-thiazole derivatives | Not Reported | Variable |

| Thiazole clubbed with pyrazoline | 32 | Not Reported |

Anti-Tuberculosis Activity and Mycobacterial Inhibition

The global health challenge posed by tuberculosis has spurred research into novel therapeutic agents, and thiazolylaminophenol analogs have emerged as a promising area of investigation. Their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, is a key area of focus.

Several classes of thiazole derivatives have shown significant in vitro activity against the H37Rv strain of M. tuberculosis. For instance, a series of thiazolin-2(3H)thione/ones demonstrated potent activity with MIC values in the range of 1-2 µg/mL and were also effective against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.

Thiazole-chalcone hybrids have also been identified as potent anti-tuberculosis agents, with some analogs exhibiting MIC values as low as 2.43 µM. Furthermore, imidazo[2,1-b]thiazole-hydrazine-thiazole derivatives have shown promising results, with one compound reporting an MIC of 0.98 μg/mL. Thiazolylhydrazone derivatives have also demonstrated substantial inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/ml, with inhibition rates between 92% and 96%.

Table 3: In Vitro Anti-Tuberculosis Activity of Thiazolylaminophenol Analogs against M. tuberculosis H37Rv

| Compound Type | MIC | Percent Inhibition |

|---|---|---|

| Thiazole-thiadiazole derivatives | 7.1285 µg/mL | Not Reported |

| Thiazolin-2(3H)thione/ones | 1-2 µg/mL | Not Reported |

| Thiazole-chalcone hybrids | 2.43 µM | Not Reported |

| Imidazo[2,1-b]thiazole-hydrazine-thiazole derivatives | 0.98 µg/mL | Not Reported |

| Thiazolylhydrazone derivatives | 6.25 µg/mL | 92% - 96% |

Investigation of Resistance Modulation and Synergistic Effects

The rise of antimicrobial resistance necessitates the exploration of compounds that can modulate resistance mechanisms or act synergistically with existing drugs. While research in this specific area for this compound and its direct analogs is still developing, the broader class of thiazole derivatives has been a subject of such investigations. Some studies have focused on the efficacy of these compounds against resistant bacterial strains. For example, the activity of certain thiazole-quinolinium derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria suggests a potential role in combating resistance. The mechanism often involves targeting novel bacterial pathways or cellular processes that are not affected by conventional antibiotics. The potential for these compounds to act as efflux pump inhibitors or to disrupt biofilm formation, both of which are key resistance mechanisms, is an active area of research. However, specific data on synergistic effects with other antibiotics for thiazolylaminophenol analogs are not yet widely available.

Antioxidant Mechanisms and Radical Scavenging Assays

The phenolic moiety in this compound and its analogs suggests inherent antioxidant potential. Antioxidants can neutralize harmful free radicals through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).

Assessment of Hydrogen Atom Transfer (HAT) Capability

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical, thereby quenching the radical. The presence of the phenolic hydroxyl (-OH) group in thiazolylaminophenol analogs is the key structural feature for this activity. The O-H bond dissociation enthalpy (BDE) is a critical parameter in determining the HAT capability; a lower BDE facilitates easier donation of the hydrogen atom. The electron-donating nature of the thiazolylamino substituent can influence the BDE of the phenolic O-H bond, potentially enhancing its radical scavenging activity. Assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay are commonly used to evaluate HAT-based antioxidant activity. While specific ORAC data for this compound is not extensively documented in readily available literature, the general principles of phenolic antioxidants strongly suggest that it and its analogs would be capable of acting through the HAT mechanism.

Role of Phenolic Moiety in Antioxidant Capacity

The antioxidant capacity of thiazolylaminophenol analogs is significantly influenced by the presence and position of the phenolic hydroxyl (-OH) group. Phenolic compounds are well-established antioxidants, primarily due to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and free radicals, thereby terminating damaging chain reactions. nih.govresearchgate.netmdpi.com

The aromatic ring and its hydroxyl substituents make phenolic compounds effective electron or hydrogen donors. researchgate.net In the context of thiazole derivatives, the phenolic moiety is a crucial contributor to their antioxidant and antiradical activities. nih.govmdpi.comresearchgate.net Studies on various phenolic thiazoles have demonstrated that their ability to scavenge free radicals and reduce oxidative stress is directly linked to the phenolic core. nih.govmdpi.com The antioxidant mechanism can involve hydrogen atom transfer, electron transfer, or the chelation of transition metals. nih.gov

Research on hybrid compounds combining thiazole and polyphenol structures has indicated that the catechol moiety, in particular, exhibits significant antioxidant activity. mdpi.comnih.gov The inherent antioxidant and protective capacity of the parent phenolic compounds are enhanced by these structural modifications, allowing for improved interaction within hydrophobic environments. nih.gov The position and number of hydroxyl groups on the phenyl ring are critical; for instance, compounds with dihydroxy substitutions often show remarkable antioxidant and antiradical properties. nih.gov This structure-activity relationship underscores the indispensable role of the phenolic group in the antioxidant profile of thiazolylaminophenol analogs.

Cell-Based Anticancer Activity and Molecular Pathway Analysis

Thiazole-based compounds have emerged as a promising scaffold in the design of novel anticancer agents, exhibiting cytotoxicity against a variety of cancer cell types. nih.govresearchgate.net Analogs of thiazolylaminophenol, in particular, have been the subject of investigations to determine their efficacy and mechanisms of action in oncology.

Cytotoxic Evaluation against Diverse Cancer Cell Lines

The cytotoxic potential of thiazolylaminophenol analogs has been assessed against a broad spectrum of human cancer cell lines. The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative, a related analog, was identified as a potent compound, effectively inhibiting tumor cell growth across a 60-cell line screen with an average GI50 (50% growth inhibition) value corresponding to a -5.18 log concentration. univ.kiev.ua It demonstrated particular effectiveness against breast cancer cell lines, including MDA-MB-468 and MCF-7. univ.kiev.ua

Other studies have highlighted the activity of thiazole derivatives against various cancers. For instance, certain aminothiazole-paeonol derivatives showed potent activity against AGS (gastric adenocarcinoma) and HT-29 (colorectal adenocarcinoma) cells. researchgate.net Similarly, phthalimide (B116566) derivatives incorporating a 1,3-thiazole structure have shown strong cytotoxic activity against MCF-7 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-12 (pheochromocytoma) cell lines, with some analogs exhibiting IC50 values in the sub-micromolar range. nih.gov The table below summarizes the cytotoxic activity of selected thiazole analogs.

| Compound/Analog | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 5b (Phthalimide-Thiazole) | MCF-7 | Breast Adenocarcinoma | 0.2 ± 0.01 | nih.gov |

| Compound 5k (Phthalimide-Thiazole) | MDA-MB-468 | Breast Adenocarcinoma | 0.6 ± 0.04 | nih.gov |

| Compound 5g (Phthalimide-Thiazole) | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | nih.gov |

| Thiazolyl–Catechol Compound 3i | A549 | Lung Carcinoma | - | nih.gov |

| Thiazolyl–Catechol Compound 3j | A549 | Lung Carcinoma | - | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 | Breast Cancer | GP 10.72% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 | Breast Cancer | GP 26.62% | univ.kiev.ua |

Note: GP refers to Growth Percent. IC50 is the half-maximal inhibitory concentration.

Investigation of Apoptosis Induction and Cell Cycle Modulation

A primary mechanism through which thiazolylaminophenol analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research indicates that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov Evidence for apoptosis induction includes increased DNA damage and fragmentation, as observed in TUNEL assays for MCF-7 cells treated with a thiazole derivative. nih.gov Furthermore, the activation of key executioner enzymes like caspase-3 has been reported, confirming the pro-apoptotic activity of these compounds. nih.gov

In addition to apoptosis, modulation of the cell cycle is another key anticancer mechanism. Certain phenolic compounds structurally related to thiazolylaminophenols have been shown to cause cell cycle arrest at the G1/S phase in glioblastoma cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The inhibitory effect on the proliferation of cancer cells like MCF-7 has been observed to be both time- and dose-dependent. researchgate.net

Identification of Cellular Targets and Signaling Pathway Perturbations

The anticancer activity of thiazolylaminophenol analogs is underpinned by their interaction with specific cellular targets and the subsequent perturbation of critical signaling pathways. Transcriptional analysis of cells treated with related phenolic compounds revealed a targeted effect on the p53 signaling pathway, which plays a central role in DNA damage response and cell cycle arrest. nih.gov

These compounds have been shown to modulate the expression of proteins involved in cell cycle progression, including cyclin-dependent kinase 1, cyclin A2, and cyclin E1/E2. nih.gov The induction of apoptosis is often mediated by the regulation of the Bcl-2 family of proteins. nih.govnih.gov Specifically, these analogs can lead to the down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL and the up-regulation of pro-apoptotic proteins such as Bax and Bak, shifting the cellular balance towards programmed cell death. nih.gov This suggests that the intrinsic apoptosis signaling pathway is a key target for these compounds. nih.gov

Other Pharmacological Activities

Beyond their antioxidant and anticancer properties, derivatives of the thiazole scaffold have been investigated for a variety of other therapeutic applications. nih.govresearchgate.netnih.gov These include anticonvulsant, anti-inflammatory, and antiviral activities.

Anticonvulsant Activity

Several studies have explored the potential of thiazole derivatives as anticonvulsant agents. globalresearchonline.net In vivo screening using models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests has identified compounds with significant anticonvulsant effects. nih.govnih.govmdpi.commdpi.com For example, certain thiopyrano[2,3-d]thiazole derivatives demonstrated a pronounced anticonvulsant effect, positively affecting the onset of seizures and mortality rate in animal models. nih.govresearchgate.net The proposed mechanism for some of these compounds involves interaction with the GABA-A receptor. nih.govmdpi.com

Anti-inflammatory Activity

The thiazole nucleus is a common feature in compounds designed as anti-inflammatory agents. wjpmr.comnih.govmdpi.com These derivatives have been evaluated using in vivo models like carrageenan-induced rat paw edema. wjpmr.comnih.gov The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes. Some analogs act as non-selective COX-1/COX-2 inhibitors, while others show selectivity for COX-2, which is a key target in inflammation. nih.gov

Antiviral Activity

Thiazole derivatives, known as thiazolides, have demonstrated broad-spectrum activity against a range of viruses, including influenza A, hepatitis B (HBV), hepatitis C (HCV), and SARS-CoV-2. mdpi.comliverpool.ac.uknih.govresearchgate.net Certain analogs have exhibited potent activity against both RNA and DNA viruses, with IC50 values in the low micromolar range. nih.gov Structure-activity relationship studies suggest that the presence of electron-withdrawing substituents on the aromatic ring can enhance antiviral activity. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Bioactivity

The introduction of various substituents onto the phenolic and thiazole (B1198619) rings of the core structure has a profound impact on the resulting biological activity. Research into related thiazole-containing compounds demonstrates that both the electronic properties and the steric bulk of these substituents are critical determinants of efficacy.

For instance, in studies on analogous N,N-disubstituted β-amino acids with thiazole fragments, the nature of the substituent significantly influenced antimicrobial activity. Derivatives featuring furan (B31954) and bromothiophene substituents displayed the highest antibacterial activity. mdpi.com Conversely, the introduction of aromatic substituents bearing nitro (NO₂), fluoro (F), or chloro (Cl) groups did not result in any inhibitory effect. mdpi.com This suggests that specific heterocyclic moieties are preferred over simple substituted aromatic rings for this particular biological target.

The position of the substituent is also crucial. In a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives evaluated as monoamine oxidase B (MAO-B) inhibitors, substitutions on the phenyl ring attached to the thiazole core led to varying potencies. nih.gov While this represents a different core structure, it highlights the principle that modifications to aryl rings appended to a thiazole can modulate target-specific interactions. These findings underscore the necessity of systematic exploration to identify optimal substitution patterns for a desired biological outcome.

The following table illustrates hypothetical bioactivity changes based on substituent effects observed in related thiazole compounds.

| Substituent (R) | Position | Observed/Hypothetical Effect on Bioactivity | Reference Principle |

| Furan | Thiazole Ring | Increased antibacterial activity | mdpi.com |

| Bromothiophene | Thiazole Ring | Increased antibacterial activity | mdpi.com |

| -NO₂, -F, -Cl | Phenyl Ring | No significant change in antibacterial activity | mdpi.com |

| -OCH₃ (Methoxy) | Phenyl Ring | Can modulate potency depending on target | nih.gov |

| Cyclohexyl | Phenyl Ring | Increased lipophilicity can enhance activity | nih.gov |

Importance of the Phenolic Hydroxyl and Amino Linkage for Target Interaction

The phenolic hydroxyl (-OH) group and the secondary amine (-NH-) linkage are cornerstone functionalities of the 3-(Thiazol-2-ylamino)phenol scaffold, frequently participating in key interactions with biological targets. The hydroxyl group, being both a hydrogen bond donor and acceptor, can form critical bonds within a protein's active site, anchoring the ligand in a favorable orientation. Similarly, the nitrogen atom of the amino linker can act as a hydrogen bond acceptor, while the attached hydrogen can act as a donor.

The significance of the phenolic hydroxyl is highlighted in studies of related compounds. For example, the presence of a phenol (B47542) group at position 2 of a thiazole ring was found to be beneficial for the antibacterial activity of certain heteroaryl thiazole derivatives. nih.gov In a separate investigation, a compound containing a 4-hydroxyphenyl moiety, 4-[bis(thiazol-2-ylamino)methyl]phenol, demonstrated potent tyrosinase inhibitory activity, suggesting the hydroxyl group plays a key role in the interaction with the enzyme. mdpi.com

These functional groups are considered essential pharmacophoric features, meaning they are presumed to be the primary points of interaction responsible for the molecule's biological response. Any modification, such as converting the hydroxyl to a methoxy (B1213986) ether or the secondary amine to a tertiary amine, would likely alter the binding mode and significantly impact bioactivity. irb.hr

Structural Diversity of the Thiazole Ring and its Impact on Potency

The thiazole ring is not merely a structural scaffold but an active participant in defining the biological profile of the molecule. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in a target protein. Furthermore, the nitrogen and sulfur heteroatoms can engage in specific hydrogen bonds or coordination interactions. globalresearchonline.net

The potency and selectivity of thiazole-based compounds can be modulated by altering the substitution pattern on the thiazole ring itself or by incorporating the thiazole into larger, fused ring systems. mdpi.com For example, studies on various thiazole derivatives have shown that introducing different groups at positions 4 and 5 of the ring can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comresearchgate.net

The following table summarizes how structural modifications to the thiazole ring in different compound series have influenced biological outcomes.

| Thiazole Ring Modification | Compound Series | Impact on Potency/Activity | Reference Principle |

| Substitution at position 4 with a phenyl group | 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | Highest antibacterial activity in its series | mdpi.com |

| Fusion with a pyrimidine (B1678525) ring | Thiazolo[3,2-a]pyrimidin-5-one derivatives | High antimicrobial activity | mdpi.com |

| Substitution at position 4 with a substituted phenyl ring | 2-imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones | Modulated acetylcholinesterase inhibitory activity | acs.org |

| Substitution at position 4 with a quinolin-3-yl group | 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Effective against Gram-negative bacteria | mdpi.com |

Rational Design Strategies for Enhanced Biological Performance

Rational design strategies leverage the understanding of SAR to create new molecules with improved characteristics. For the this compound core, several approaches can be employed.

One common strategy is molecular hybridization , which involves combining the structural features of two or more different biologically active molecules into a single hybrid compound. nih.gov For example, the this compound scaffold could be linked to another pharmacophore known to have a complementary activity, potentially leading to a synergistic effect or a multi-target agent.

Another approach is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. This is often done to improve pharmacokinetic properties or to fine-tune binding interactions. For the core structure, the phenol ring could be replaced by other aromatic systems like pyridine (B92270) or thiophene (B33073) to explore different interactions and physicochemical properties.

Computational methods, such as molecular docking, can simulate the binding of designed ligands to a target protein, providing insights into potential interactions and helping to prioritize which compounds to synthesize. irb.hr This in silico approach accelerates the design-synthesis-testing cycle, making the drug discovery process more efficient. researchgate.net

Pharmacophore Elucidation for Target-Specific Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. grafiati.com Elucidating the pharmacophore for this compound derivatives is crucial for designing new compounds with high specificity and for virtual screening of compound libraries to find new hits.

Based on the SAR analysis, a hypothetical pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor feature: Representing the phenolic hydroxyl group.

A hydrogen bond donor/acceptor feature: Corresponding to the amino linkage.

An aromatic ring feature: The phenol ring.

A heteroaromatic ring feature: The thiazole ring, which may also include specific hydrogen bond acceptor features from its nitrogen atom.

The spatial arrangement of these features is critical. The distances and angles between the hydroxyl group, the amino linker, and the thiazole ring define the three-dimensional geometry required for binding to a target. Different biological targets will have different optimal arrangements, and thus, distinct pharmacophore models can be developed to guide the design of target-specific ligands.

Computational Chemistry and Molecular Simulation Approaches

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(Thiazol-2-ylamino)phenol, docking studies would be instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. This process involves predicting the binding conformation and affinity, often quantified as a docking score.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology would involve preparing the 3D structure of the compound and docking it into the crystal structures of target proteins. For instance, based on the activities of similar thiazole-containing compounds, potential targets could include kinases, enzymes, or receptors implicated in various diseases. The results would be presented in a table format, ranking potential protein targets based on their predicted binding affinities.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Estrogen Receptor | -9.1 | Arg394, Glu353, His524 | Hydrogen Bond, Pi-Pi Stacking |

Note: The data in this table is illustrative and intended to represent the typical output of a molecular docking study.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic nature of the ligand-receptor complex. An MD simulation would model the movement of every atom in the system over time, offering a view of the conformational changes and stability of this compound within a binding pocket.

These simulations can validate the stability of the docked pose, revealing whether the initial predicted interactions are maintained over a simulated timeframe. Key parameters analyzed from MD trajectories include Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the analysis of intermolecular hydrogen bonds over time.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Energetic Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. For this compound, DFT can be used to calculate a variety of molecular properties that govern its reactivity and interactions.

These properties include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. Such calculations provide a fundamental understanding of the molecule's electronic structure, which is essential for predicting its chemical behavior.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is representative of typical DFT calculation results and is for illustrative purposes.

In Silico Prediction of Molecular Interactions and Binding Modes

This subsection integrates the findings from docking and quantum chemical calculations to build a comprehensive picture of how this compound interacts with its potential binding partners. By analyzing the electronic and structural features of the molecule, it is possible to predict the types of non-covalent interactions it is likely to form.

The phenol (B47542) group, for example, can act as a hydrogen bond donor and acceptor. The thiazole (B1198619) ring and the phenyl group can participate in pi-stacking and hydrophobic interactions. The amino linker provides additional hydrogen bonding capabilities. A detailed analysis of the molecule's electrostatic potential surface would highlight regions with positive or negative potential, indicating likely sites for electrostatic interactions with a receptor.

Application of Virtual Screening Techniques for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Starting with the core scaffold of this compound, virtual screening can be employed to discover novel analogs with potentially improved binding affinities or other desirable properties.

This can be done through either ligand-based or structure-based virtual screening. In a ligand-based approach, molecules with similar 2D or 3D structures to this compound are searched for. In a structure-based approach, a library of compounds is docked into the binding site of a target protein, and the top-scoring hits are selected for further investigation. This powerful technique accelerates the process of lead optimization by prioritizing which new molecules to synthesize and test.

Future Research Directions and Unexplored Potential

Development of Multi-Target Directed Ligands

The complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions necessitates a shift from the traditional "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance.

The 3-(Thiazol-2-ylamino)phenol structure is an ideal starting point for MTDL design. The phenol (B47542) and thiazole (B1198619) rings serve as versatile scaffolds that can be chemically modified to incorporate pharmacophores known to interact with different targets. For instance, the phenolic hydroxyl group can be a key interaction point, while the thiazole ring can be functionalized to modulate activity at various receptors or enzymes. This approach of molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a promising strategy in modern drug design. nih.gov Research into other phenolic thiazoles has highlighted the potential of this class of compounds as multitargeting molecules. researchgate.net

Future research could focus on designing derivatives that simultaneously target key pathways involved in a specific disease. For example, in cancer therapy, one could design a ligand that inhibits a specific protein kinase while also possessing antioxidant properties to mitigate cellular stress.

Table 1: Potential MTDL Strategies for this compound Derivatives

| Disease Area | Potential Target 1 | Potential Target 2 | Rationale |

|---|---|---|---|

| Neurodegenerative Disease | Monoamine Oxidase (MAO) | Acetylcholinesterase (AChE) | Combining neuroprotective and symptomatic relief by preventing neurotransmitter breakdown. |

| Cancer | Tyrosine Kinase | Histone Deacetylase (HDAC) | Simultaneously targeting signaling pathways and epigenetic mechanisms to induce apoptosis and inhibit proliferation. |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Dual inhibition of key enzymes in the arachidonic acid cascade to provide broad-spectrum anti-inflammatory effects. |

| Infectious Diseases | Bacterial DNA Gyrase | Dihydrofolate Reductase (DHFR) | Targeting two distinct and essential bacterial pathways to create potent antimicrobial agents with a lower risk of resistance. nih.gov |

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of how a compound exerts its biological effects at the molecular level is crucial for its optimization and development as a therapeutic agent. For this compound and its future derivatives, advanced mechanistic studies are essential to elucidate their precise mechanisms of action.

Initial screening may identify a biological activity, but further investigation is required to pinpoint the exact molecular target and the nature of the interaction. Techniques such as kinetic analysis can reveal the mode of enzyme inhibition (e.g., competitive, non-competitive), as has been demonstrated for other thiazole derivatives that inhibit enzymes like tyrosinase. mdpi.com In such studies, Lineweaver-Burk plots are used to determine the inhibition mechanism, clarifying whether the compound binds to the enzyme's active site or an allosteric site. mdpi.com

Furthermore, molecular docking and simulation studies can provide invaluable insights into the binding poses and key interactions between the ligand and its target protein. nih.gov These computational methods help to visualize how the molecule fits into the binding pocket and identify which functional groups are critical for activity, thereby guiding further structural modifications.

Table 2: Proposed Mechanistic Studies for this compound Derivatives

| Study Type | Technique | Objective |

|---|---|---|

| Target Identification | Affinity Chromatography, Proteomics | To isolate and identify the specific protein(s) that the compound binds to within a cell or tissue lysate. |

| Enzyme Kinetics | Spectrophotometric Assays | To determine the mechanism and potency (e.g., IC₅₀, Kᵢ values) of enzyme inhibition. mdpi.com |

| Binding Analysis | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | To quantify the binding affinity (Kₐ, Kₑ) and thermodynamics of the ligand-target interaction. |

| Structural Biology | X-ray Crystallography, NMR Spectroscopy | To determine the three-dimensional structure of the ligand-protein complex, revealing precise atomic-level interactions. |

| Computational Modeling | Molecular Docking, Molecular Dynamics (MD) Simulations | To predict binding modes, estimate binding free energy, and study the dynamic behavior of the ligand-target complex over time. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery pipeline, enabling faster and more efficient design of novel molecules with desired properties. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and prioritize candidates for synthesis and testing.

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known thiazole derivatives to predict the biological activity of new, unsynthesized compounds. researchgate.net This allows researchers to screen virtual libraries of thousands of potential derivatives and select only the most promising ones for laboratory work. Tree-based methods like random forest and XGBoost have shown superior performance in classifying the activity of thiazole-containing compounds. researchgate.net

Generative AI models offer a more advanced approach, capable of de novo drug design—creating entirely new molecular structures optimized for specific properties. springernature.com By providing the model with the this compound core and a set of desired attributes (e.g., high potency, low toxicity), these algorithms can generate novel derivative structures that chemists may not have conceived through traditional methods.

Table 3: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| Virtual Screening | Using ML models to predict the binding affinity of a large library of virtual compounds against a specific biological target. nih.gov | Rapid identification of a smaller, enriched set of "hit" compounds for experimental validation. |

| QSAR Modeling | Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net | Predictive tools to estimate the potency of new designs and guide lead optimization by identifying key structural features. |

| ADMET Prediction | Employing AI algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of virtual compounds. springernature.com | Early-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. |

| De Novo Design | Using generative models (e.g., GANs, VAEs) to create novel molecular structures tailored to fit a target's binding site and possess desired properties. | The creation of innovative and potentially highly potent derivatives with optimized characteristics. |

| Synthesis Planning | AI tools that predict viable synthetic routes for complex target molecules. springernature.com | Efficient and cost-effective planning for the chemical synthesis of prioritized compounds. |

Exploration of Novel Therapeutic Applications

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and biologically active molecules with a wide spectrum of activities. nih.govresearchgate.net This suggests that this compound and its derivatives could have therapeutic potential across a diverse range of diseases, many of which remain unexplored for this specific chemical class.

The known biological activities of various thiazole-containing compounds provide a logical basis for screening this compound derivatives in new therapeutic areas. For example, different substituted thiazoles have demonstrated significant cytotoxic activity against cancer cell lines, antimicrobial effects against pathogenic bacteria and fungi, and neuroprotective properties. researchgate.netnih.govresearchgate.net

A systematic screening of a library of this compound derivatives against a broad panel of biological assays could uncover unexpected and valuable therapeutic activities.

Table 4: Potential Novel Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale Based on Related Compounds | Potential Mechanism of Action |

|---|---|---|

| Oncology | Novel 4-(4-substituted-thiazol-2-ylamino)-benzenesulfonamides show significant cytotoxic activity against breast cancer cells. nih.gov | Inhibition of protein kinases, induction of apoptosis, radiosensitization. |

| Infectious Diseases | Various 2-phenylamino-thiazole derivatives exhibit potent antibacterial and antifungal activity. researchgate.net | Inhibition of essential microbial enzymes, disruption of cell wall synthesis. |

| Neuroprotection | Phenolic thiazoles have demonstrated potent antioxidant and neuroprotective effects in preclinical models. researchgate.net | Scavenging of reactive oxygen species (ROS), modulation of signaling pathways involved in neuronal survival. |

| Dermatology | A bis-thiazole derivative showed potent tyrosinase inhibitory activity, much higher than the standard kojic acid. mdpi.com | Inhibition of melanin (B1238610) synthesis, potentially for treating hyperpigmentation disorders. |

| Inflammatory Diseases | Thiazole derivatives have been reported to possess anti-inflammatory properties. researchgate.net | Inhibition of pro-inflammatory enzymes or cytokines. |

Q & A

Basic: What synthetic strategies are commonly employed to prepare 3-(Thiazol-2-ylamino)phenol?

The synthesis typically involves condensation reactions between thiazole derivatives and substituted phenols. For example, a Mannich reaction can be used to introduce the thiazolylamino group to the phenolic backbone under mild acidic or basic conditions. Key steps include:

- Step 1 : Reacting 2-aminothiazole with a halogenated phenol (e.g., 3-chlorophenol) in the presence of a base like K₂CO₃ in DMF at 80–100°C .

- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients.

- Validation : Confirmation of the product via melting point analysis and TLC monitoring .

Basic: How is the structural characterization of this compound performed?

A multi-technique approach is essential:

- NMR : - and -NMR identify proton environments (e.g., phenolic -OH at δ 9.8–10.2 ppm, thiazole protons at δ 7.2–8.5 ppm) .

- IR : Confirm N-H stretching (3200–3400 cm) and C=N/C-S bonds (1600–1650 cm) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using programs like SHELXL .

Advanced: How can computational methods optimize the synthesis of this compound derivatives?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts reaction pathways and electronic properties:

- Transition state analysis : Identify energy barriers for key steps like cyclization or nucleophilic substitution .

- Solvent effects : Simulate polarity effects using the Polarizable Continuum Model (PCM) to optimize solvent selection .

- Validation : Compare computed IR spectra with experimental data to refine computational models .

Advanced: What strategies address contradictions in biological activity data for thiazole-phenol hybrids?

Discrepancies in IC values or selectivity profiles require:

- Dose-response reevaluation : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., halogenation at the thiazole ring) to isolate structure-activity relationships .

- Meta-analysis : Cross-reference data with databases like ChEMBL to identify outliers .

Advanced: How are crystallographic data used to resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with software like SHELX or WinGX provides atomic-level insights:

- Hydrogen bonding : Map interactions (e.g., O-H···N between phenol and thiazole) to explain stability .

- Torsion angles : Compare experimental angles with DFT-optimized geometries to validate computational models .

- Packing diagrams : Analyze crystal packing to predict solubility and polymorphic behavior .